2-(3-Methoxyphenoxy)ethanol
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPWQIZOHQGENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenoxy Ethanol
Established Synthetic Routes for 2-(3-Methoxyphenoxy)ethanol
The traditional synthesis of this compound predominantly relies on classical etherification reactions, with the Williamson ether synthesis being a cornerstone of this approach.
Etherification Reactions in the Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-methoxyphenol (B1666288) (sodium 3-methoxyphenoxide) is reacted with an ethylene (B1197577) halohydrin, typically 2-chloroethanol (B45725).
The initial step of this synthesis is the deprotonation of 3-methoxyphenol using a strong base, such as sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic phenoxide. This is a crucial step as the phenoxide is a much more effective nucleophile than the neutral phenol (B47542). The resulting sodium 3-methoxyphenoxide then undergoes an S(_N)2 reaction with 2-chloroethanol, where the phenoxide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the desired this compound product. This reaction is favored by the use of a primary alkyl halide like 2-chloroethanol, which minimizes the competing elimination reaction.
Another established etherification route involves the reaction of 3-methoxyphenol with ethylene oxide. This method also requires a basic catalyst to activate the phenol. The reaction proceeds via the nucleophilic attack of the 3-methoxyphenoxide on the epoxide ring, leading to ring-opening and the formation of the this compound product.
Nucleophilic Aromatic Substitution Approaches to the Aryl Ether Linkage
Nucleophilic aromatic substitution (S(_N)Ar) is another potential pathway for the formation of aryl ether linkages. However, this approach is generally not favored for the synthesis of this compound. The S(_N)Ar mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, that is formed during the reaction.
In the case of 3-methoxyphenol, the methoxy (B1213986) group is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Therefore, a reaction between 1,3-dimethoxybenzene (B93181) and a nucleophile like the sodium salt of 2-hydroxyethanol would not proceed under typical S(_N)Ar conditions. For an S(_N)Ar reaction to be a viable route, the aromatic precursor would need to be substituted with strong electron-withdrawing groups, which would then necessitate additional synthetic steps for their removal to yield the target compound, making this a less direct and less efficient strategy compared to the Williamson ether synthesis.
Catalyst Systems and Reaction Conditions for Primary Synthesis
The primary synthesis of this compound via the Williamson ether synthesis is highly dependent on the choice of catalyst and reaction conditions to ensure high yields and minimize side reactions.
Catalyst Systems:
Bases: Strong bases are essential for the deprotonation of 3-methoxyphenol. Commonly used bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K(_2)CO(_3)). The choice of base can influence the reaction rate and yield. For industrial applications, NaOH and K(_2)CO(_3) are often preferred due to their lower cost and ease of handling.
Phase Transfer Catalysts (PTCs): To improve the reaction rate and efficiency, particularly in two-phase systems (e.g., an aqueous solution of the phenoxide and an organic solution of the alkyl halide), phase transfer catalysts are often employed. These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. The use of PTCs can lead to higher yields and milder reaction conditions.
Reaction Conditions:
The reaction conditions for the Williamson ether synthesis of this compound are optimized to maximize the yield of the desired product.
| Parameter | Typical Conditions | Notes |
| Temperature | 80-120 °C | Higher temperatures can increase the rate of reaction but may also lead to side products. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO), alcohols (e.g., ethanol), or water. | The choice of solvent depends on the base and the use of a phase transfer catalyst. |
| Reactant Ratio | A slight excess of the alkylating agent (e.g., 2-chloroethanol) may be used. | This can help to drive the reaction to completion. |
| Reaction Time | Several hours | The reaction is typically monitored by techniques like TLC or GC to determine completion. |
A patent for the production of phenoxyethanol (B1677644) describes a high-yield process where phenol is reacted with 2-chloroethanol in the presence of a 30% sodium hydroxide solution at a temperature of 100-110°C, achieving a yield of 98%. google.com
Advanced Synthetic Strategies and Process Optimization
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced strategies for the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. sid.irsemanticscholar.orgresearchgate.net The rapid heating of the reaction mixture by microwaves leads to a more uniform temperature distribution and can enhance the rate of the S(_N)2 reaction.
For the synthesis of phenoxyethanol derivatives, microwave-assisted methods often employ a solid-supported base, such as potassium carbonate, and can be performed under solvent-free conditions. sid.ir This approach not only accelerates the reaction but also simplifies the work-up procedure and reduces the use of volatile organic solvents.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Energy Consumption | Higher | Lower |
| Yields | Often lower to comparable | Often comparable to higher |
| Conditions | Often requires high temperatures and refluxing solvents | Can often be performed under milder, solvent-free conditions |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact. mdpi.comnih.govctfassets.netsemanticscholar.org Key areas of focus include the use of greener solvents, the development of catalytic processes to reduce waste, and the use of renewable starting materials.
Greener Solvents: The Williamson ether synthesis is often carried out in polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. Research is focused on replacing these with more benign alternatives such as water, ethanol (B145695), or even performing the reaction under solvent-free conditions. A "green chemistry" approach for phenoxyethanol production involves reacting phenol with ethylene carbonate in the presence of alkaline catalysts, although this can present challenges with by-products and catalyst recovery. google.com
Catalytic Routes: The development of catalytic versions of the Williamson ether synthesis aims to reduce the stoichiometric use of strong bases, which generates salt waste. While not yet widely applied to the synthesis of this compound, research into catalytic O-alkylation reactions is an active area.
Atom Economy: The traditional Williamson ether synthesis has a good atom economy, with the main byproduct being a salt. However, alternative routes with even higher atom economy are being explored. For example, the direct addition of ethylene oxide to 3-methoxyphenol is a 100% atom-economical reaction, but it requires careful control of reaction conditions to ensure selectivity and safety.
By integrating these advanced synthetic strategies and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally friendly.
Chemo- and Regioselectivity in the Formation of the this compound Moiety
The synthesis of the this compound moiety is fundamentally a process of ether formation, where controlling the precise connectivity of the atoms—regioselectivity—and the specific functional group that reacts—chemoselectivity—is paramount. The most common and direct approach is a variation of the Williamson ether synthesis.
This reaction involves the deprotonation of 3-methoxyphenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.
Using 2-Chloroethanol: The reaction between sodium 3-methoxyphenoxide and 2-chloroethanol is a classic SN2 reaction. The phenoxide selectively attacks the carbon atom bonded to the chlorine, displacing the chloride ion. The regioselectivity is ensured by the choice of starting materials: 3-methoxyphenol dictates the "3-methoxy" substitution pattern on the aromatic ring. The chemoselectivity is high, as the phenoxide is a much stronger nucleophile than the hydroxyl group of the 2-chloroethanol under basic conditions, preventing self-condensation of the haloalcohol.
Using Ethylene Oxide: The ring-opening of ethylene oxide by the 3-methoxyphenoxide nucleophile is another highly effective method. The reaction is typically catalyzed by a base and results in the selective attack of the phenoxide on one of the carbon atoms of the epoxide ring. This process is highly regioselective, as the epoxide ring is symmetrical, and subsequent protonation of the resulting alkoxide yields the primary alcohol of the this compound product. A similar strategy has been demonstrated in the cleavage of epoxides with guaiacol (B22219) (2-methoxyphenol) to form related diol structures. nih.gov
The optimization of reaction conditions, such as the choice of solvent, base, and temperature, is crucial for maximizing yield and ensuring high selectivity in the synthesis of this specific ether.
Chemical Reactivity and Derivatization of this compound
The chemical character of this compound is defined by its three main functional components: the primary hydroxyl group, the ether linkage, and the methoxy-substituted aromatic ring. Each of these sites offers opportunities for specific chemical transformations.
Oxidation Reactions of the Ethanol Moiety
The primary alcohol of the ethanol side chain is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. Chemoselective oxidation is key to modifying the ethanol moiety without altering the sensitive aromatic ring or ether bond.
Modern organocatalytic methods offer mild and selective oxidation pathways. For instance, systems utilizing stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant can efficiently convert primary alcohols to aldehydes. core.ac.uk Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to a carboxylic acid, forming 2-(3-methoxyphenoxy)acetic acid.
Table 1: Representative Oxidation Reactions of this compound
| Oxidizing Agent/System | Expected Primary Product | Product Name |
|---|---|---|
| TEMPO/NaOCl | Aldehyde | 2-(3-Methoxyphenoxy)acetaldehyde |
| Pyridinium chlorochromate (PCC) | Aldehyde | 2-(3-Methoxyphenoxy)acetaldehyde |
| Potassium permanganate (KMnO₄) | Carboxylic Acid | 2-(3-Methoxyphenoxy)acetic acid |
Reduction Reactions of Key Functional Groups
The functional groups within this compound exhibit significant stability towards common reducing agents.
Ether Linkage: The aryl-alkyl ether bond is notably robust and resistant to cleavage by catalytic hydrogenation or metal hydride reagents (e.g., LiAlH₄, NaBH₄). Cleavage typically requires harsh, non-selective conditions such as treatment with strong acids like HBr or HI.
Aromatic Ring and Methoxy Group: The benzene (B151609) ring and the methoxy group are also unreactive under standard reduction conditions. Reduction of the aromatic ring (hydrogenation) to a cyclohexane (B81311) derivative requires high-pressure hydrogen gas in the presence of potent catalysts like rhodium or ruthenium, conditions that would likely also affect other parts of the molecule.
Hydroxyl Group: The primary alcohol is already in a reduced state and is not susceptible to further reduction. While alcohols can be deoxygenated to alkanes, this requires specific and often multi-step procedures. organic-chemistry.org
Therefore, the key functional groups of this compound are generally considered stable to reduction, making it a reliable scaffold in multi-step syntheses where reducing steps are required for other functionalities on a larger molecule.
Electrophilic and Nucleophilic Substitution on the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the methoxy group and the ether-linked side chain.
Electrophilic Substitution: Both the methoxy group (-OCH₃) and the phenoxyethanol group (-OR) are ortho-, para-directing substituents. The methoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The ether linkage at position 1 directs towards positions 2 and 6. This combined activation pattern suggests that electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation will preferentially occur at the C2, C4, and C6 positions of the aromatic ring, with the potential for the formation of multiple isomers.
Nucleophilic Substitution: Nucleophilic aromatic substitution (NAS) on this electron-rich ring is highly unfavorable. NAS reactions require the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring and a good leaving group, neither of which is present in the parent molecule.
Esterification and Etherification of the Hydroxyl Group
The primary hydroxyl group is a versatile handle for derivatization through esterification and etherification reactions.
Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) provides a high-yielding route to the corresponding ester derivative.
Etherification: Further etherification of the hydroxyl group can be achieved via the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a reactive alkoxide. This alkoxide can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new ether linkage, yielding a diether derivative. This strategy has been employed in the synthesis of complex molecules, including liquid crystals derived from vanillin. tandfonline.comtandfonline.com
Table 2: Common Reagents for Derivatizing the Hydroxyl Group
| Reaction Type | Reagent Class | Example Reagent | Product Type |
|---|---|---|---|
| Esterification | Carboxylic Acid | Acetic Acid (CH₃COOH) | Acetate Ester |
| Esterification | Acyl Halide | Acetyl Chloride (CH₃COCl) | Acetate Ester |
| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Ether |
Formation of Novel Derivatives and Analogs of this compound
This compound serves as a valuable building block for the synthesis of more complex molecules with applications in materials science and pharmaceuticals. The functional groups allow for its incorporation into larger molecular architectures.
A prominent example of a related structure's use is in the synthesis of the beta-blocker drug Carvedilol. The IUPAC name for Carvedilol, (±)-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amine, highlights a core structural fragment derived from 2-(2-methoxyphenoxy)ethylamine. wikipedia.org This precursor can be synthesized from 2-(2-methoxyphenoxy)ethanol (B92500) by converting the hydroxyl group to an amine. In the subsequent synthesis of Carvedilol, this amine acts as a nucleophile to open an epoxide, demonstrating how the (methoxyphenoxy)ethanol scaffold can be elaborated into a complex, biologically active compound. wikipedia.org
Furthermore, derivatives of methoxyphenols, such as vanillin, have been used to create advanced materials like non-symmetric liquid crystal dimers. tandfonline.com In these syntheses, the phenolic hydroxyl group is tethered to other molecular units, such as cholesterol, through etherification reactions with bromoalkanoate linkers, showcasing the utility of the phenoxy-ether motif in materials chemistry. tandfonline.com
Computational and Theoretical Investigations of 2 3 Methoxyphenoxy Ethanol
Quantum Chemical Characterization of the 2-(3-Methoxyphenoxy)ethanol Structure
Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These calculations provide a detailed picture of the molecule's structure and energetic landscape.
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. While direct computational studies on this compound are not extensively reported in the reviewed literature, the methodologies applied to structurally similar compounds, such as methoxyphenol derivatives, provide a clear framework for how its properties can be elucidated.
DFT, particularly with hybrid functionals like B3LYP, is a common choice for optimizing the molecular geometry of phenolic and ether compounds. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For a molecule like this compound, key geometric parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the methoxy (B1213986) and phenoxyethanol (B1677644) side chains, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.
Electronic structure calculations provide insights into the distribution of electrons within the molecule, which is critical for understanding its reactivity and intermolecular interactions. Important electronic properties that can be calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the hydroxyl, ether, and methoxy groups would be expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential.
Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution.
Table 1: Illustrative DFT-Calculated Properties for a Phenoxyethanol Derivative This table presents hypothetical data based on typical values for similar molecules, as specific data for this compound was not available in the searched literature.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) |
The flexibility of the ether and ethanol (B145695) side chains in this compound allows it to adopt multiple conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures and understanding the energy barriers between them.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles. The energy of each conformation is calculated, and the results are used to construct a conformational energy landscape. This landscape reveals the global minimum energy conformation (the most stable structure) and other low-energy local minima.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful techniques for investigating the interactions of small molecules with biological macromolecules and for predicting their behavior in complex environments.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.
While specific biological targets for this compound are not established in the available literature, docking studies could be employed to explore its potential interactions with various enzymes or receptors. For instance, given its structural similarity to other phenolic compounds, it could be docked into the active sites of enzymes involved in metabolic pathways or signaling cascades.
A typical docking workflow involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the protein target and this compound are prepared. This includes adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: A specific region on the protein surface, usually a known active or allosteric site, is defined as the target for docking.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities over time.
If a promising ligand-protein complex is identified through docking, MD simulations can be used to:
Assess the Stability of the Binding Pose: By simulating the complex over a period of nanoseconds to microseconds, the stability of the predicted binding mode can be evaluated.
Characterize the Dynamics of the Interaction: MD simulations can reveal the flexibility of both the ligand and the protein upon binding and identify dynamic hydrogen bonds and other transient interactions.
Calculate Binding Free Energies: More advanced techniques, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimate of the binding affinity than docking scores alone.
For a molecule like this compound, MD simulations could also be used to study its behavior in different environments, such as in aqueous solution or at a lipid bilayer interface, to understand its partitioning and transport properties.
Computational methods can be used to predict the reactivity of a molecule and to explore potential transformation pathways, such as metabolic degradation or chemical reactions.
DFT calculations can be employed to determine various reactivity descriptors, including:
Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Bond Dissociation Energies (BDEs): BDE calculations can predict the energy required to break a specific bond, which is useful for understanding degradation pathways. For example, the O-H bond of the hydroxyl group and the C-H bonds of the methoxy and ethoxy groups would be of interest.
Activation Energies of Reactions: By calculating the energies of reactants, transition states, and products, the energy barriers for potential reactions can be determined. This can help in predicting the likelihood and rate of various transformations.
These computational predictions can provide valuable insights into the chemical stability and potential metabolic fate of this compound.
Table 2: Illustrative Reactivity Descriptors for a Phenoxyethanol Derivative This table presents hypothetical data based on typical values for similar molecules, as specific data for this compound was not available in the searched literature.
| Reactivity Descriptor | Predicted Site of Reactivity | Method |
| Susceptibility to Electrophilic Attack | Oxygen atoms of hydroxyl and ether groups | Fukui Function Analysis |
| Susceptibility to Nucleophilic Attack | Aromatic ring carbons | Fukui Function Analysis |
| Most Labile Bond | O-H bond of the hydroxyl group | Bond Dissociation Energy Calculation |
Structure-Energy Relationship Studies for this compound and Analogs
Similarly, detailed research findings that would typically arise from such computational studies—including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO)—are not available for this compound. The exploration of its analogs in the scientific literature is also limited in this specific context, preventing a comparative analysis of structure-energy relationships within this particular chemical family.
Future computational studies would be necessary to elucidate the specific energetic properties of this compound and its analogs, providing a deeper understanding of its molecular behavior.
Advanced Analytical Approaches in 2 3 Methoxyphenoxy Ethanol Research
Spectroscopic Characterization for Reaction Monitoring and Structural Elucidation
Spectroscopy is fundamental to the analysis of 2-(3-Methoxyphenoxy)ethanol, offering detailed insights into its atomic and molecular properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) are indispensable tools for researchers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic compounds like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR experiments are often necessary for complex systems or to definitively assign all signals.
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond connectivity between protons and carbons.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the protons of the two methylene (B1212753) groups in the ethanol (B145695) side chain (-O-CH₂-CH₂-OH).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for piecing together different parts of the molecule. For instance, it would show correlations from the methoxy (B1213986) protons to the C3 carbon of the aromatic ring and from the methylene protons adjacent to the phenoxy oxygen to the C1 carbon of the aromatic ring.
These advanced NMR methods are critical for differentiating this compound from its isomers, such as 2-(2-Methoxyphenoxy)ethanol (B92500) and 2-(4-Methoxyphenoxy)ethanol, by confirming the precise substitution pattern on the aromatic ring. uq.edu.au
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aromatic H2 | ~6.5-6.7 | ~102.1 | C4, C6 |
| Aromatic H4 | ~6.5-6.7 | ~107.5 | C2, C6, Methoxy C |
| Aromatic H5 | ~7.1-7.3 | ~130.5 | C1, C3 |
| Aromatic H6 | ~6.6-6.8 | ~108.0 | C2, C4 |
| Methoxy (-OCH₃) | ~3.8 | ~55.3 | C3 |
| Phenoxy Methylene (-O-CH₂-) | ~4.1 | ~70.0 | C1, Hydroxy Methylene C |
| Hydroxy Methylene (-CH₂-OH) | ~3.9 | ~61.5 | Phenoxy Methylene C |
| Hydroxyl (-OH) | Variable | - | Hydroxy Methylene C |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. usda.govlibretexts.orglibretexts.orgopenstax.orgucalgary.ca
In the analysis of this compound, IR spectroscopy is particularly effective at identifying the following key functional groups:
O-H Stretch: A strong, broad absorption band in the region of 3600-3300 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening resulting from hydrogen bonding. openstax.orgucalgary.ca
C-H Stretches: Aromatic C-H stretches appear as sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and ethanol groups are found just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations produce characteristic absorptions in the 1600-1450 cm⁻¹ region.
C-O Stretches: Strong bands corresponding to the aryl-ether and alcohol C-O stretching vibrations are expected in the 1250-1000 cm⁻¹ range. openstax.org
Raman spectroscopy, while also detecting these vibrations, is often more sensitive to non-polar bonds and symmetric vibrations. usda.govresearchgate.net It is particularly useful for analyzing the aromatic ring and C-C backbone vibrations. The combination of IR and Raman provides a more complete vibrational analysis of the molecule. usda.gov
Table 2: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch | Alcohol | 3600 - 3300 | Strong, Broad | Weak |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Medium-Strong | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |
| C-O Stretch | Aryl Ether | ~1250 | Strong | Medium |
| C-O Stretch | Alcohol | ~1050 | Strong | Medium |
Mass Spectrometry (MS) is an essential tool for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). It is also used to gain structural information from the fragmentation patterns of the molecule upon ionization.
Alpha Cleavage: Breakage of the C-C bond adjacent to the hydroxyl group.
Loss of the Ethanol Side Chain: Cleavage of the ether bond, resulting in a methoxyphenoxy radical or cation.
Fragmentation of the Aromatic Ring: Further breakdown of the ring structure.
The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the target compound and distinguish it from potential side products.
Chromatographic Techniques for Separation and Purity Determination in Synthetic Work
Chromatography is the cornerstone of separation science and is vital for isolating this compound from reaction mixtures and accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive compounds like this compound. waters.comwaters.com A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Detection is commonly achieved using an ultraviolet (UV) detector, as the methoxyphenyl group in the molecule has a strong chromophore that absorbs UV light. By creating a calibration curve with standards of known concentration, the exact amount of this compound in a sample can be determined with high precision and accuracy. waters.com This makes HPLC an ideal technique for purity assessment, stability studies, and quality control.
Table 3: Typical HPLC Parameters for Analysis of Phenoxyethanol-type Compounds
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at ~272 nm |
| Column Temperature | 25-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for analyzing complex reaction mixtures. jmchemsci.comjmchemsci.com For this compound, which is sufficiently volatile, GC-MS can separate it from starting materials, solvents, and byproducts. jmchemsci.com
As components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for positive identification of the product and any impurities present in the mixture. jmchemsci.comjmchemsci.com The relative area of each peak in the gas chromatogram can be used to estimate the purity of the product and monitor the progress of a reaction over time.
Preparative Chromatography for Compound Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized technique for the isolation and purification of specific compounds from a mixture. While analytical HPLC focuses on identifying and quantifying substances, preparative HPLC is designed to isolate larger quantities of a purified compound for further study or use. This method is scalable and can be adapted from analytical methods. For instance, reverse-phase HPLC methods developed for the analysis of structurally similar compounds, such as 2-(3-Chlorophenoxy)ethanol, can be scaled up for preparative separation to isolate impurities or the main component. sielc.com
The fundamental principle of preparative HPLC involves partitioning the components of a mixture between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). The separation is based on the differential affinities of the compounds for these two phases. In the context of isolating this compound or its derivatives, a typical approach would involve a reverse-phase column, such as a C18 column.
A common mobile phase for such separations consists of a mixture of acetonitrile and water. sielc.comsielc.com The ratio of these solvents can be optimized in a gradient or isocratic elution mode to achieve the best separation of the target compound from any impurities or by-products from a synthesis reaction. The selection of the mobile phase is critical and may be adjusted; for instance, if Mass Spectrometry (MS) is used for detection and further analysis, volatile buffers like formic acid would be used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com
The process involves injecting a concentrated solution of the crude product onto the preparative column. As the mobile phase flows through the column, the components of the mixture are separated. A detector, typically UV-Vis, monitors the eluent, and fractions are collected as the target compound exits the column. The purity of the collected fractions can then be confirmed using analytical HPLC. This technique is crucial in obtaining highly pure samples of this compound, which are necessary for subsequent structural elucidation and biological activity studies.
Table 1: Illustrative Parameters for Preparative HPLC Separation
| Parameter | Description |
|---|---|
| Stationary Phase | Reverse-phase C18 or similar (e.g., Newcrom R1) sielc.comsielc.com |
| Mobile Phase | Acetonitrile and Water sielc.comsielc.com (potentially with additives like formic acid for MS compatibility) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Scaled up from analytical methods (e.g., >5.0 mL/min) nih.gov |
| Detection | UV-Vis Spectrophotometry |
| Sample Preparation | Dissolution of the crude product in a suitable solvent |
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. While this compound itself is a liquid at room temperature, this method is highly applicable to its solid derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, a detailed three-dimensional model of the molecule can be constructed. This provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
A relevant example is the structural determination of 4-(3-methoxyphenoxy)phthalonitrile, a derivative incorporating the 3-methoxyphenoxy moiety. nih.gov The synthesis of this compound involves the reaction of a precursor with 3-methoxyphenol (B1666288), followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis. nih.gov
The crystal structure analysis of 4-(3-methoxyphenoxy)phthalonitrile reveals key structural features that are influenced by the electronic and steric effects of the substituents. The molecular packing in the crystal lattice is determined by a combination of van der Waals forces and other short-range interactions. nih.gov Such studies are crucial for understanding how the molecule organizes itself in the solid state, which can influence its physical properties.
The data obtained from X-ray crystallography is extensive and includes precise atomic coordinates, unit cell dimensions, and details of intermolecular interactions. This information is fundamental in the field of crystal engineering and in understanding the structure-property relationships of materials.
Table 2: Crystallographic Data for 4-(3-Methoxyphenoxy)phthalonitrile
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀N₂O₂ nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 14.123(3) Å, b = 7.4560(15) Å, c = 23.338(5) Å, β = 94.75(3)° |
| Volume | 2450.0(9) ų |
| Z | 8 |
| Density (calculated) | 1.359 Mg/m³ |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Radiation | MoKα (λ = 0.71073 Å) |
Data derived from a study on 4-phenoxy-substituted phthalonitriles. nih.gov
Applications in Advanced Materials and Chemical Intermediacy of 2 3 Methoxyphenoxy Ethanol
Role as a Key Intermediate in Organic Synthesis
As a foundational chemical building block, 2-(3-Methoxyphenoxy)ethanol serves as a starting point for the synthesis of a variety of more complex molecules. Its functional groups—the hydroxyl group and the methoxy-activated aromatic ring—provide reactive sites for numerous organic transformations.
The core structure of this compound is found within several pharmacologically relevant molecules. Its utility as a precursor is particularly noted in the synthesis of morpholine (B109124) derivatives, which are significant scaffolds in medicinal chemistry.
A key example is its role in the preparation of analogs of the drug Viloxazine. Research has detailed the synthesis of optical isomers of 2-(3-methoxyphenoxymethyl)tetrahydro-1,4-oxazine, a direct analog of Viloxazine. newdrugapprovals.orggoogleapis.com The synthesis pathway typically involves the conversion of the terminal alcohol of this compound into a leaving group, followed by reaction with a suitable amine to form the characteristic morpholine ring. This process highlights the compound's importance in creating complex heterocyclic systems that are central to the development of new therapeutic agents.
While Viloxazine itself is 2-[(2-ethoxyphenoxy)methyl]morpholine, the synthetic methodologies are readily adaptable. newdrugapprovals.orggoogleapis.comgoogle.comquickcompany.in The synthesis of these analogs is crucial for structure-activity relationship (SAR) studies, where modifications to the aromatic substitution pattern (such as the 3-methoxy group) help in optimizing the pharmacological profile of the lead compound.
Table 1: Pharmaceutical Analogs and Precursors
| Compound Name | Precursor | Therapeutic Class (Analog) |
|---|---|---|
| 2-(3-methoxyphenoxymethyl)tetrahydro-1,4-oxazine | This compound | Norepinephrine Reuptake Inhibitor |
In the field of color chemistry, phenoxy derivatives are often employed as precursors or intermediates. The structural components of this compound make it a plausible candidate for use in the synthesis of certain classes of dyes and pigments. The aromatic ring can be functionalized through electrophilic substitution reactions, such as nitration or halogenation, to introduce chromophoric or auxochromic groups.
Furthermore, the entire molecule can be used as a coupling component in the synthesis of azo dyes or as a building block for more complex dye structures. The ether and alcohol functionalities can influence the solubility and binding properties of the final dye molecule, making it suitable for specific applications in textiles, inks, or coatings.
The reactivity of the hydroxyl group and the stability of the phenoxy ether linkage make this compound a valuable monomer and modifier in polymer chemistry. It can be incorporated into various polymer backbones to impart specific properties such as flexibility, thermal stability, and chemical resistance.
In the development of phenolic resins, this compound can act as a substitute for traditional phenol (B47542), reacting with aldehydes like formaldehyde (B43269) to form cross-linked thermosetting polymers. ethernet.edu.et Its structure is analogous to lignin (B12514952) model compounds, which are increasingly studied for the production of bio-based resins. ethernet.edu.et The presence of the flexible ethanol (B145695) side chain can modify the mechanical properties of the resulting resin, potentially leading to materials with enhanced toughness or lower brittleness compared to standard phenol-formaldehyde resins.
Moreover, this compound is a suitable candidate for the synthesis of epoxy resins. The terminal hydroxyl group can be reacted with epichlorohydrin (B41342) in the presence of a base to form a glycidyl (B131873) ether. This resulting epoxy monomer can then be cured with various hardeners to produce cross-linked thermoset materials with applications in coatings, adhesives, and composites. wiley-vch.de
Table 2: Potential Polymerization Reactions
| Polymer Type | Role of this compound | Key Reactive Group |
|---|---|---|
| Phenolic Resins | Monomer/Modifier | Aromatic Ring, Hydroxyl Group |
| Epoxy Resins | Precursor to Epoxy Monomer | Hydroxyl Group |
| Polyurethanes | Polyol Component | Hydroxyl Group |
Development of Advanced Materials Incorporating the this compound Scaffold
Beyond its role as a synthetic intermediate, the this compound structure is being explored for its potential in creating advanced materials with tailored properties. Its incorporation into larger systems can influence their self-assembly behavior and surface characteristics.
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The this compound molecule possesses several features conducive to forming such assemblies.
Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor.
π-π Stacking: The aromatic ring can participate in stacking interactions with other aromatic systems.
Host-Guest Chemistry: The molecule could potentially fit within the cavities of larger host molecules like cyclodextrins or calixarenes, forming inclusion complexes.
Modifying the surfaces of materials is critical for applications ranging from biocompatible implants to advanced electronics. The terminal hydroxyl group of this compound provides a convenient anchor point for grafting the molecule onto various substrates.
This surface functionalization can be achieved through several chemical routes. For instance, it can react with silane (B1218182) coupling agents to bind to silica (B1680970) or glass surfaces. It can also form ester or urethane (B1682113) linkages with surfaces that have been pre-functionalized with carboxylic acids or isocyanates, respectively. nih.gov This process creates a thin organic layer, or self-assembled monolayer, that alters the surface properties of the underlying material. researchgate.net The outward-facing methoxyphenoxy groups would change the surface energy, wettability, and chemical reactivity of the substrate, which can be harnessed for applications in anti-fouling coatings, specialized sensors, or as a way to control interfacial adhesion. nih.gov
Contributions to Polymer Architecture and Properties of this compound
Comprehensive searches of scholarly articles, patents, and technical literature did not yield specific research detailing the direct incorporation of this compound into polymer architectures and its subsequent effects on their properties. While the broader class of methoxyphenoxy compounds and ethanols find applications in polymer science, for instance as precursors for liquid crystals, components of high-temperature resins, or as model compounds for lignin degradation studies, specific data on this compound's role as a monomer, chain extender, or modifier is not available in the reviewed sources.
The existing literature discusses related compounds, providing a general context for how similar structures might behave. For example, studies on other aromatic diols in polyurethane synthesis demonstrate their function as chain extenders, which can influence the final mechanical and thermal properties of the polymer. Similarly, research on reactive diluents in epoxy resins highlights how the introduction of hydroxyl-containing molecules can affect viscosity and the properties of the cured network. However, without direct experimental data for this compound, any discussion of its specific contributions would be speculative and fall outside the scope of this fact-based article.
Therefore, due to the absence of detailed research findings on the use of this compound in polymer synthesis, no data tables or in-depth analysis of its impact on polymer architecture and properties can be provided at this time.
Environmental Fate and Degradation Pathways of 2 3 Methoxyphenoxy Ethanol
Biodegradation Studies of Aryl Ether Ethanol (B145695) Structures
The biodegradation of 2-(3-Methoxyphenoxy)ethanol is presumed to proceed through pathways similar to those observed for other aryl ether compounds, which are common motifs in both natural and synthetic molecules.
Lignin (B12514952), a complex natural polymer, is rich in aryl ether bonds, making its microbial degradation a relevant model for understanding the breakdown of this compound. The cleavage of the β-O-4 aryl ether linkage is a critical step in lignin depolymerization and is accomplished by a variety of microorganisms. researchgate.net This process often involves an initial oxidation of the α-carbon adjacent to the ether bond, which facilitates the subsequent enzymatic cleavage of the ether linkage itself. osti.gov
In bacteria, such as Sphingobium sp. SYK-6, the degradation of β-O-4 aryl ether linkages is a multi-step enzymatic process. researchgate.net It typically involves an NAD+-dependent Cα-dehydrogenase that oxidizes the alcohol group, followed by the action of a β-etherase, which cleaves the ether bond. rsc.org Fungi, particularly white-rot fungi, are also highly efficient at degrading lignin through the action of extracellular enzymes like lignin peroxidases and manganese peroxidases. acs.org These enzymes generate radical species that can lead to the cleavage of aryl ether bonds.
The initial steps in the microbial degradation of this compound are likely to involve either the oxidation of the terminal ethanol group to an aldehyde and then a carboxylic acid, or the cleavage of the ether bond. Anaerobic degradation of the related compound phenoxyethanol (B1677644) has been shown to proceed via the formation of phenol (B47542) and acetaldehyde (B116499), with the acetaldehyde being further oxidized to acetate. researchgate.net
Table 1: Key Enzymes in the Microbial Degradation of Lignin Model Compounds
| Enzyme Class | Example | Function |
| Cα-dehydrogenase | LigD, LigL | Oxidation of the α-alcohol group |
| β-etherase | LigE, LigF | Cleavage of the β-O-4 aryl ether bond |
| Glutathione S-transferase | LigG | Further metabolism of cleavage products |
| Lignin Peroxidase (LiP) | - | Oxidative cleavage of various bonds |
| Manganese Peroxidase (MnP) | - | Oxidation of phenolic structures |
The enzymatic cleavage of the aryl-O-ether bond is a key transformation for compounds with the structural backbone of this compound. Studies on bacterial strains have identified specific enzymes capable of this cleavage. For example, β-etherases from Sphingobium sp. SYK-6 have been shown to selectively cleave the β-O-4 aryl ether linkage in lignin model compounds. researchgate.net This cleavage is often dependent on glutathione. researchgate.net
Fungal enzymes also play a crucial role. An intracellular β-etherase from the white-rot fungus Dichomitus squalens has been identified, which belongs to the glutathione-S-transferase superfamily and selectively cleaves the β-O-4 aryl ether bond in a glutathione-dependent reaction. acs.org The initial oxidation of the α-carbon to a keto group is a prerequisite for the action of these β-etherases. acs.org
For simpler aryl ethers, O-dealkylation is a common metabolic pathway. inchem.org This can be catalyzed by cytochrome P450 monooxygenases, leading to the formation of a phenol and an aldehyde. inchem.org In the case of this compound, this would yield 3-methoxyphenol (B1666288) and glycolaldehyde. The resulting 3-methoxyphenol can then undergo further degradation, often involving ring hydroxylation and subsequent cleavage.
Chemical Degradation Mechanisms in Environmental Contexts
In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.
Photolytic degradation, initiated by the absorption of sunlight, can be a significant removal mechanism for aromatic compounds in aquatic environments. While direct photolysis of this compound is possible, the presence of photosensitizers in natural waters can lead to indirect photolysis, which is often more rapid. The aromatic ring in the molecule suggests that it may be susceptible to photolytic degradation. Studies on other aromatic ethers have shown that photolysis can lead to the cleavage of the ether bond. acs.org For example, the photolysis of diaryl ether sulfonates has been shown to result in homolytic C–O bond scission. acs.org The degradation of other aromatic compounds, such as anti-inflammatory drugs, has also been demonstrated to be accelerated by UV irradiation. mdpi.com
Oxidative Degradation: Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading a wide range of organic pollutants. These radicals can attack the aromatic ring of this compound, leading to hydroxylation and eventual ring-opening. The ether linkage is also a potential site for oxidative attack. Fungal heme-peroxygenases can catalyze the oxidative cleavage of ether bonds through an H2O2-dependent mechanism, where an oxygen atom is inserted into the carbon adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down. nih.gov
Reductive Degradation: Reductive cleavage of aryl ether bonds can occur under specific environmental conditions, particularly in anoxic sediments and groundwater. This process is often mediated by strong reducing agents. For instance, sodium in liquid ammonia (B1221849) has been used to achieve the reductive cleavage of phenyl alkyl ethers. acs.org While these are harsh laboratory conditions, similar reductive processes can be facilitated by microbial activity in anaerobic environments. Electrochemical methods have also been shown to promote the reductive cleavage of C-O bonds in phenolic ethers. researchgate.net
The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). nih.gov Significant hydrolysis of aryl ethers typically requires extreme pH conditions (strong acids or bases) and elevated temperatures, which are not commonly found in the natural environment. cir-safety.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in most environmental settings. nih.gov
Table 2: Summary of Environmental Degradation Pathways for Aryl Ether Ethanol Structures
| Degradation Pathway | Description | Key Reactants/Mediators |
| Biodegradation | ||
| Aerobic | Microbial oxidation and cleavage of the ether bond and aromatic ring. | Bacteria (e.g., Sphingobium), Fungi (e.g., Dichomitus), Oxygen, Enzymes (Peroxidases, β-etherases) |
| Anaerobic | Cleavage of the ether bond and subsequent fermentation of products. | Anaerobic bacteria (e.g., Acetobacterium) |
| Chemical Degradation | ||
| Photolysis | Degradation by sunlight, either directly or indirectly. | UV radiation, Photosensitizers |
| Oxidation | Attack by reactive oxygen species leading to bond cleavage and mineralization. | Hydroxyl radicals (•OH), Ozone |
| Reduction | Cleavage of the ether bond under reducing conditions. | Reducing agents, Anaerobic conditions |
| Hydrolysis | Cleavage of the ether bond by reaction with water. | Generally insignificant under environmental conditions. |
Future Research Directions and Translational Perspectives for 2 3 Methoxyphenoxy Ethanol Research
Emerging Synthetic Methodologies for Related Scaffolds
The traditional synthesis of phenoxyethanol (B1677644) scaffolds, such as the Williamson ether synthesis, often involves the use of alkaline conditions and reagents like 2-chloroethanol (B45725), which can generate significant byproduct streams, such as sodium chloride, requiring extensive purification. incheechem.com Modern research is focused on developing more efficient and sustainable alternatives.
Emerging strategies include the direct reaction of phenols with ethylene (B1197577) oxide, a method that can be optimized using novel catalytic systems to minimize waste and improve purity. incheechem.comgoogle.com Another green chemistry approach involves reacting a phenol (B47542) with ethylene carbonate in the presence of alkaline catalysts. google.comgoogle.com Recent advances in organic synthesis also point toward transition-metal-catalyzed C-O coupling reactions as a promising frontier. liv.ac.uk Light-promoted nickel catalysis, for example, has been shown to be highly effective for the etherification of aryl electrophiles with alcohols under mild conditions. liv.ac.uk Furthermore, methods are being developed for etherification via aromatic substitution that avoid harsh reagents and can proceed at room temperature. acs.org These methodologies could be adapted for the synthesis of 2-(3-Methoxyphenoxy)ethanol, offering higher yields, greater purity, and a reduced environmental footprint.
| Methodology | Description | Advantages | Challenges | References |
|---|---|---|---|---|
| Traditional Williamson Ether Synthesis | Reaction of a phenol with 2-chloroethanol or ethylene oxide in the presence of a strong base (e.g., NaOH). | Well-established and effective. | Generates salt byproducts, may use chlorinated intermediates, energy-intensive. | incheechem.comwikipedia.org |
| Direct Ethylene Oxide Reaction | Catalytic reaction of a phenol directly with ethylene oxide, often using heterogeneous acid catalysts like zeolites. | Eliminates chlorinated reagents, reduces waste, catalyst can be reusable. | Requires precise control to suppress polymerization side reactions. | incheechem.comgoogle.com |
| Ethylene Carbonate Route | Reaction of a phenol with ethylene carbonate using alkaline catalysts. | Considered a "green chemistry" approach. | Potential for undesired condensation by-products and difficulty in catalyst recovery. | google.comgoogle.com |
| Transition-Metal Catalysis (e.g., Ni, Pd, Cu) | Cross-coupling of aryl halides or sulfonates with alcohols using a metal catalyst, sometimes promoted by light. | High efficiency, mild reaction conditions, applicable to a wide range of substrates. | Catalyst cost and potential for metal contamination in the final product. | liv.ac.ukorganic-chemistry.org |
Expanding the Scope of Computational Investigations for Novel Applications
Computational, or in silico, screening has become a powerful tool in chemical research, allowing for the rapid prediction of a molecule's biological activity and physical properties without the need for extensive laboratory testing. qima-lifesciences.com These methods rely on virtual modeling and large molecular databases to simulate interactions between chemical compounds and biological targets. qima-lifesciences.com For this compound and its derivatives, computational approaches can guide research and development in several key areas.
By employing techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can screen these compounds against vast libraries of proteins and receptors to identify potential new applications in cosmetics or pharmaceuticals. biointerfaceresearch.comjapsonline.com For instance, in silico screening can help identify new biological targets for an existing compound, opening up possibilities for product repositioning. qima-lifesciences.com This approach was utilized in a case study for phenoxyethanol, where computational tools were used to evaluate its bioactivity and that of its main metabolite, phenoxyacetic acid. nih.gov Expanding these computational studies to substituted analogs like this compound could predict how the methoxy (B1213986) group influences factors such as receptor binding affinity, metabolic stability, and skin permeability, thereby accelerating the discovery of new functionalities.
| Computational Method | Objective | Potential Outcome for this compound | References |
|---|---|---|---|
| Molecular Docking | Simulate the binding of a molecule to a target protein's active site. | Identify potential new biological targets (e.g., enzymes, receptors) and predict binding affinity. | biointerfaceresearch.com |
| Quantitative Structure-Activity Relationship (QSAR) | Relate variations in chemical structure to changes in biological activity. | Predict the antimicrobial, anti-inflammatory, or other biological activities of novel derivatives. | japsonline.com |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. | Predict skin absorption and systemic exposure levels for cosmetic applications. | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the physical movements of atoms and molecules over time. | Understand the stability of the compound-target complex and the mechanism of interaction. | nih.gov |
Discovery of New Biological Targets and Mechanistic Insights
Phenoxyethanol is well-known for its broad-spectrum antimicrobial properties, showing efficacy against various gram-negative and gram-positive bacteria as well as yeasts. wikipedia.orgpharmaoffer.comyoutube.com Its mechanism of action is often utilized for preservation in cosmetics and pharmaceuticals. drugbank.comnih.gov However, the full biological activity profile of this compound remains largely unexplored. Future research should aim to move beyond its preservative function to discover novel biological targets and elucidate its mechanisms of action.
One known, though less-explored, activity of phenoxyethanol is the reversible inhibition of NMDAR-mediated ion currents, suggesting an effect on the central nervous system. wikipedia.orgatamankimya.com Investigating whether this compound shares or modifies this activity could open new research avenues. High-throughput screening and computational methods can be systematically employed to test the compound against a wide array of biological targets, such as G-protein coupled receptors, kinases, and other enzymes. nih.gov Uncovering a novel interaction could lead to its development for entirely new therapeutic or cosmeceutical applications, such as anti-inflammatory or skin-soothing agents.
| Target/Activity | Known for Phenoxyethanol | Future Research Direction for this compound | References |
|---|---|---|---|
| Antimicrobial Activity | Effective against bacteria (e.g., P. aeruginosa) and yeast (e.g., C. albicans). | Quantify its antimicrobial spectrum and investigate potential synergistic effects with other preservatives. | wikipedia.orgpharmaoffer.com |
| NMDA Receptor Inhibition | Reversibly inhibits NMDAR-mediated ion currents. | Evaluate the potency and selectivity of NMDAR inhibition and explore potential neuro-cosmetic applications. | wikipedia.orgatamankimya.com |
| Inflammatory Pathways | Largely unexplored. | Screen for inhibition of key inflammatory mediators (e.g., cytokines, enzymes like COX-2) for potential anti-inflammatory applications. | nih.gov |
| Tyrosinase Enzyme | Not established. | Investigate for tyrosinase inhibition as a potential mechanism for skin-lightening or anti-hyperpigmentation effects. |
Innovative Applications in Material Science and Chemical Engineering
Beyond biological applications, phenoxyethanol and its derivatives serve important roles in material science and chemical engineering. They are used as solvents for dyes, inks, and cellulose (B213188) acetate, as coalescing agents in paints, and as modifiers for melamine (B1676169) formaldehyde (B43269) resins. atamankimya.comacs.org The unique chemical structure of this compound, featuring both an ether and an alcohol functional group along with a substituted aromatic ring, suggests it could be a valuable building block for new materials.
Future research could explore its use as a monomer or additive in the synthesis of specialty polymers, such as polyesters or polyurethanes, where the methoxy group could impart unique properties like increased flexibility, altered solvency, or enhanced thermal stability. Its properties could also be harnessed in the development of environmentally friendly plasticizers. mdpi.com Furthermore, phenoxy-based structures have been investigated for their potential in creating liquid crystals and other advanced functional materials like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. tandfonline.comnih.gov Investigating the liquid crystalline or photophysical properties of this compound derivatives could lead to breakthroughs in display technologies and organic electronics.
| Application Area | Current Use of Phenoxyethanols | Potential Innovative Application for this compound | References |
|---|---|---|---|
| Coatings and Inks | Used as a solvent and a coalescing agent to aid in film formation. | Development of high-performance coatings with improved adhesion, gloss, or UV resistance. | atamankimya.com |
| Polymers | Used as a modifier for resins. | Serve as a monomer for creating specialty polymers with tailored properties; development of eco-friendly plasticizers. | atamankimya.commdpi.com |
| Organic Electronics | Related phenoxazine (B87303) structures used in OLEDs and solar cells. | Design of novel liquid crystals or components for optoelectronic devices. | tandfonline.comnih.gov |
| Lignin (B12514952) Valorization | Related compound 2-phenoxy-1-phenylethanol (B2873073) is used as a model for studying lignin breakdown. | Use as a bio-inspired solvent or reagent in biorefinery processes. | acs.org |
Integration of Green Chemistry Principles in Industrial-Scale Production
The industrial production of chemicals is increasingly guided by the twelve principles of Green Chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. unibo.it For phenoxyethanol production, this represents a shift away from traditional methods that may have environmental drawbacks. incheechem.com The future of manufacturing this compound will likely be defined by the successful integration of these principles at an industrial scale.
Key innovations include the development and implementation of highly selective, reusable catalysts that can operate under milder conditions, thereby reducing energy consumption. incheechem.com Another significant advancement would be the use of bio-based feedstocks, such as deriving ethylene oxide from renewable sugarcane ethanol (B145695), to decarbonize the production process. incheechem.com The reaction of phenols with ethylene carbonate is also considered a greener pathway. google.com Furthermore, the application of advanced process control systems, potentially driven by artificial intelligence, could optimize reaction conditions in real-time to maximize yield and purity while minimizing waste and energy use. incheechem.com Adopting these sustainable practices will not only reduce the environmental impact of production but can also lead to more cost-effective manufacturing processes. incheechem.comunibo.it
| Green Chemistry Principle | Application in Industrial Production | Anticipated Benefit | References |
|---|---|---|---|
| Waste Prevention | Shift from stoichiometric reagents to catalytic processes (e.g., using heterogeneous catalysts). | Elimination of salt byproducts and reduction of purification steps. | incheechem.comunibo.it |
| Atom Economy | Utilize direct addition reactions, such as phenol + ethylene oxide, where all atoms are incorporated into the product. | Maximizes raw material efficiency and minimizes waste. | unibo.it |
| Less Hazardous Chemical Syntheses | Replace chlorinated intermediates (e.g., 2-chloroethanol) with non-halogenated alternatives like ethylene carbonate. | Improves worker safety and reduces the formation of hazardous waste. | incheechem.comgoogle.com |
| Design for Energy Efficiency | Develop catalysts that function at lower temperatures and pressures. | Reduces carbon footprint and lowers operational costs. | incheechem.com |
| Use of Renewable Feedstocks | Source key starting materials like ethylene oxide from bio-ethanol instead of petrochemicals. | Creates a more sustainable and circular production lifecycle. | incheechem.com |
Q & A
Q. What are the common synthetic routes for 2-(3-Methoxyphenoxy)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 3-methoxyphenol with ethylene oxide or 2-chloroethanol under alkaline conditions. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of phenol to ethylene oxide), temperature (60–80°C), and catalysis (e.g., NaOH or K₂CO₃). Purity is enhanced via vacuum distillation or column chromatography .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use HPLC (C18 column, methanol/water mobile phase) for purity assessment (>98% by area normalization). Structural confirmation requires ¹H/¹³C NMR (e.g., methoxy proton at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm) and FT-IR (O-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
Advanced Research Questions
Q. How does this compound function in antiviral drug discovery, and what structural features contribute to its bioactivity?
- Methodological Answer : As a substituent in indole derivatives (e.g., compound 75 in ), the 3-methoxyphenoxy moiety enhances binding to viral protease active sites. The ether linkage and methoxy group improve lipophilicity, aiding membrane permeability. Researchers use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like SARS-CoV-2 Mpro .
Q. What solvent effects influence the reactivity of this compound in organic transformations?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, while ethanol/water mixtures reduce side reactions in esterifications. Solvent polarity indices (e.g., Kamlet-Taft parameters) guide choice: β (hydrogen-bond acceptance) > 0.5 minimizes byproducts .
Q. How can researchers resolve contradictions in reported synthetic yields of derivatives containing this compound?
- Methodological Answer : Discrepancies arise from variations in catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation) or workup methods (e.g., extraction pH). Systematic DOE (Design of Experiments) identifies critical factors. For example, a 2024 study found yield improvements (72% → 89%) by replacing THF with acetonitrile in Pd-mediated couplings .
Q. What advanced analytical techniques are used to quantify trace impurities in this compound?
- Methodological Answer : LC-MS/MS with MRM (Multiple Reaction Monitoring) detects impurities at <0.1% levels. For example, monitor m/z 184 → 121 (parent ion fragmentation). GC-FID with a DB-5 column resolves volatile byproducts (e.g., residual ethylene oxide). Calibrate against NIST-traceable standards .
Q. How does the stability of this compound under UV irradiation impact photochemical studies?
Q. What role does this compound play in designing lipid nanoparticles (LNPs) for drug delivery?
- Methodological Answer : As a PEG-free surfactant, it reduces particle aggregation (dynamic light scattering confirms size <100 nm). Compare with 2-(2-ethylhexyloxy)ethanol (): the methoxy group improves biocompatibility (85% cell viability vs. 70% for ethylhexyl derivatives in MTT assays) .
Q. How can computational models predict the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
